molecular formula C16H16BrN3O3 B10960794 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B10960794
M. Wt: 378.22 g/mol
InChI Key: KBOKGWVBTKSMTB-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization with bromo and methyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromo group.

Scientific Research Applications

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The bromo and furylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: Similar in structure but with a pyrimidine ring instead of a furamide group.

    4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDINE: Contains a thieno-pyrimidine ring system.

Uniqueness

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring with bromo, methyl, and furylmethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H16BrN3O3

Molecular Weight

378.22 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C16H16BrN3O3/c1-10-15(17)11(2)20(19-10)9-13-5-6-14(23-13)16(21)18-8-12-4-3-7-22-12/h3-7H,8-9H2,1-2H3,(H,18,21)

InChI Key

KBOKGWVBTKSMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=CO3)C)Br

Origin of Product

United States

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